molecular formula C10H14N2O2 B14133228 methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate

methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate

Cat. No.: B14133228
M. Wt: 194.23 g/mol
InChI Key: VXVRKKJGOBOZRB-UHFFFAOYSA-N
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Description

Methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate is a pyrazole-based ester derivative characterized by a cyclopentyl substituent at position 5 and a carboxylate ester group at position 4 of the pyrazole ring. Pyrazole carboxylates are pivotal intermediates in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for anti-inflammatory, analgesic, and antimicrobial agents .

Properties

IUPAC Name

methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)8-6-11-12-9(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVRKKJGOBOZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 1, 3, and 5 of the pyrazole ring, altering physicochemical and pharmacological properties. A comparative analysis is provided below:

Compound Name Substituents (Position) Key Features Reference
Methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate 5-cyclopentyl, 4-COOCH₃ High lipophilicity; potential for enhanced metabolic stability Inferred
Methyl 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate 5-cyclopropyl, 1-pyridinyl, 4-COOCH₃ Smaller cyclopropane ring; pyridinyl may enhance π-π stacking interactions
Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate 5-difluoromethyl, 1-cyclopentyl, 4-COOCH₃ Difluoromethyl group increases electronegativity and metabolic resistance
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 5-cyano, 1-phenyl, 4-COOCH₂CH₃ Polar cyano group improves solubility; phenyl enhances aromatic interactions
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 5-methyl, 1,3-diphenyl, 4-COOH Carboxylic acid group increases polarity; diphenyl enhances steric hindrance

Physicochemical Properties

  • Lipophilicity: Cyclopentyl and difluoromethyl groups increase logP values compared to methyl or cyano substituents, favoring blood-brain barrier penetration .
  • Solubility : Polar groups (e.g., -COOH in ) enhance aqueous solubility, whereas cyclopentyl and aryl groups reduce it .
  • Thermal Stability : Methyl esters (e.g., ) generally exhibit higher melting points than ethyl esters due to tighter crystal packing .

Pharmacological Activity

  • Analgesic/Anti-inflammatory : Pyrazole carboxylates with sulfanyl or aryl groups (e.g., ) show potent activity, likely via COX-2 inhibition .
  • Metabolic Stability : Difluoromethyl and cyclopentyl groups resist oxidative metabolism, extending half-life .
  • Receptor Binding : Bulky substituents (e.g., cyclopentyl) may sterically hinder off-target interactions, improving selectivity .

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